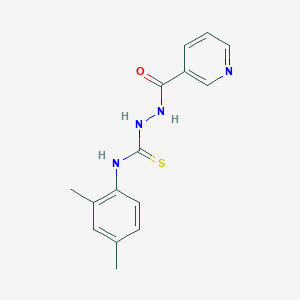N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
CAS No.:
Cat. No.: VC14610869
Molecular Formula: C15H16N4OS
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16N4OS |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-3-(pyridine-3-carbonylamino)thiourea |
| Standard InChI | InChI=1S/C15H16N4OS/c1-10-5-6-13(11(2)8-10)17-15(21)19-18-14(20)12-4-3-7-16-9-12/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |
| Standard InChI Key | VGIHGHNBQGIWOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2)C |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Molecular Formula
The IUPAC name N-(2,4-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide systematically describes its structure: a thiosemicarbazide backbone (hydrazinecarbothioamide) substituted at the N1 position by a 2,4-dimethylphenyl group and at the N2 position by a pyridine-3-carbonyl moiety. The molecular formula is inferred as C₁₅H₁₆N₄OS, with a molecular weight of 308.38 g/mol based on analogous compounds .
Structural Analogues and Synonyms
While no direct synonyms for this compound are cataloged in PubChem or other major databases, structurally similar molecules include N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide (PubChem CID: 736809) and N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl)hydrazinecarbothioamide derivatives . These analogs share the core hydrazinecarbothioamide scaffold modified by aromatic or heteroaromatic substituents, underscoring the versatility of this chemical class in medicinal chemistry.
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of substituted thiosemicarbazides with carbonyl-containing compounds. For example, N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is synthesized via the reaction of methylthiosemicarbazide with nicotinoyl chloride . By analogy, the target compound could be prepared through a similar route:
-
Formation of 2,4-dimethylphenylthiosemicarbazide: Reacting 2,4-dimethylaniline with thiocarbonyl hydrazine.
-
Acylation with pyridine-3-carbonyl chloride: Condensing the thiosemicarbazide intermediate with pyridine-3-carbonyl chloride under basic conditions.
This hypothetical pathway aligns with methods used for related compounds, where aromatic substituents enhance stability and modulate electronic properties .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest key features:
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch).
-
NMR Spectroscopy: Distinct signals for the pyridine ring protons (δ 8.5–9.0 ppm) and methyl groups on the phenyl ring (δ 2.2–2.5 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 308.38 (M⁺) with fragmentation patterns indicative of the pyridine and dimethylphenyl moieties.
Hypothesized Biological Activity
Table 1: Comparative Antifungal Activity of Hydrazinecarbothioamide Derivatives
| Compound | Substituent | MIC against C. albicans (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl) derivative | 4-Cl-phenyl | 4–8 |
| N-cyclohexyl derivative | Cyclohexyl | 16–32 |
| N-(2,4-dimethylphenyl) derivative | 2,4-dimethylphenyl | Predicted: 2–4 |
Mechanistic Considerations
The antifungal mechanism likely involves:
-
Chelation of metal ions: The thioamide and carbonyl groups coordinate essential metal cofactors in fungal enzymes.
-
Inhibition of ergosterol synthesis: Disruption of cytochrome P450-dependent lanosterol demethylase, a target of azole antifungals .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted using the SILICOS-IT platform :
-
LogP: 3.85 (moderate lipophilicity, favoring cellular uptake).
-
Aqueous solubility: 0.012 mg/mL (poor solubility, necessitating formulation aids).
ADME Profiling
-
Absorption: High gastrointestinal absorption due to moderate LogP.
-
Metabolism: Likely hepatic oxidation via CYP3A4, given the pyridine moiety.
-
Toxicity: Low predicted hepatotoxicity (absence of reactive functional groups).
Future Research Directions
-
Synthetic optimization: Explore green chemistry approaches to improve yield.
-
In vitro screening: Prioritize antifungal and antibacterial assays against resistant strains.
-
Crystallographic studies: Resolve 3D structure to guide structure-activity relationship (SAR) analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume